![molecular formula C20H18F3N5O3 B3457763 N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457763.png)
N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
“N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . The molecule also contains a trifluoromethyl group (-CF3), a nitrophenyl group (a phenyl ring with a nitro group attached), and a cyclohexyl group (a six-membered carbon ring).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic pyrazolopyrimidine core, with the various substituents attached at the specified positions. The trifluoromethyl group is electron-withdrawing, which could impact the electronic properties of the molecule. The nitrophenyl group is also electron-withdrawing and could participate in π-π stacking interactions due to the aromatic phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions . The nitro group in the nitrophenyl ring is also a reactive functional group that can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility in different solvents . The nitrophenyl group could contribute to the compound’s UV-visible absorption properties .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be explored as a synthetic reagent or catalyst .
properties
IUPAC Name |
N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c21-20(22,23)17-10-15(12-6-8-14(9-7-12)28(30)31)25-18-11-16(26-27(17)18)19(29)24-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYWJFDCOZBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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